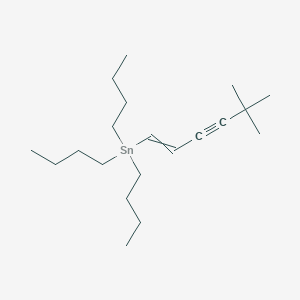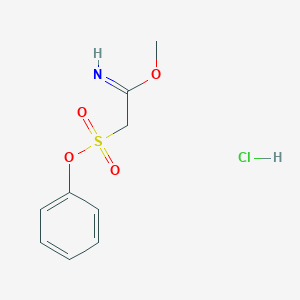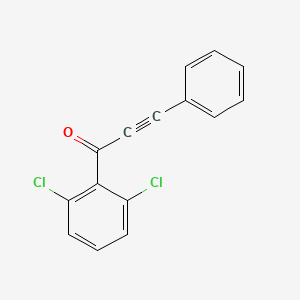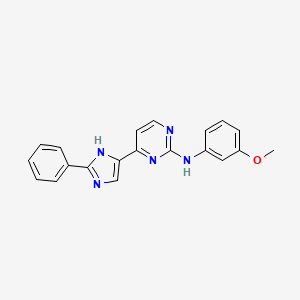
1-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)prop-2-en-1-one is a complex organic compound known for its unique structure and properties. This compound features a crown ether moiety, which is a cyclic chemical structure containing several ether groups. Crown ethers are known for their ability to form stable complexes with metal ions and other cations, making them valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)prop-2-en-1-one typically involves the reaction of bis[2-(2-hydroxyethoxy)ethyl] ether with appropriate reagents to form the crown ether structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)prop-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)prop-2-en-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various molecules.
Industry: Utilized in the production of sensors and catalysts for chemical reactions
Mecanismo De Acción
The mechanism of action of 1-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)prop-2-en-1-one involves its ability to form stable complexes with metal ions and other cations. This complexation is facilitated by the crown ether moiety, which provides a cavity that can accommodate the cation. The formation of these complexes can influence various molecular targets and pathways, including ion transport and enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10,13-Pentaoxa-16-azacyclooctadecane: A similar crown ether compound with a slightly different structure.
1-Aza-18-crown-6: Another crown ether known for its ability to complex with metal ions.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A related compound with additional nitrogen atoms in the ring structure
Uniqueness
1-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)prop-2-en-1-one is unique due to its specific combination of the crown ether moiety and the prop-2-en-1-one group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
879497-63-9 |
|---|---|
Fórmula molecular |
C15H27NO6 |
Peso molecular |
317.38 g/mol |
Nombre IUPAC |
1-(1,4,7,10,13-pentaoxa-16-azacyclooctadec-16-yl)prop-2-en-1-one |
InChI |
InChI=1S/C15H27NO6/c1-2-15(17)16-3-5-18-7-9-20-11-13-22-14-12-21-10-8-19-6-4-16/h2H,1,3-14H2 |
Clave InChI |
SXSQLRSXNDAJGV-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)N1CCOCCOCCOCCOCCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[benzyl(2-hydroxyethyl)amino]-3-methylbutan-1-ol](/img/structure/B12596603.png)
![N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12596611.png)
![4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide](/img/structure/B12596614.png)

![[1,1'-Biphenyl]-3-carboxylic acid, 4'-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy-](/img/structure/B12596619.png)
![Acetamide,N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12596631.png)
![4-Thiazolidinone, 2-imino-3-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-](/img/structure/B12596641.png)


![2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B12596661.png)
![4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12596664.png)


![N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide](/img/structure/B12596692.png)
